molecular formula C25H25BrFN3O3S B11114285 N-(4-bromobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

N-(4-bromobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Cat. No.: B11114285
M. Wt: 546.5 g/mol
InChI Key: HOAJNVRQSHYQJJ-UHFFFAOYSA-N
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Description

N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE is a complex organic compound that features a combination of bromophenyl, fluorophenyl, piperazine, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE typically involves multiple stepsThe final step often involves the sulfonation of the benzenesulfonamide moiety under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonamide-based molecules. Examples include:

Uniqueness

The uniqueness of N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and fluorophenyl groups, along with the piperazine and benzenesulfonamide moieties, makes it a versatile compound for various applications .

Properties

Molecular Formula

C25H25BrFN3O3S

Molecular Weight

546.5 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C25H25BrFN3O3S/c26-21-8-6-20(7-9-21)18-30(34(32,33)24-4-2-1-3-5-24)19-25(31)29-16-14-28(15-17-29)23-12-10-22(27)11-13-23/h1-13H,14-19H2

InChI Key

HOAJNVRQSHYQJJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN(CC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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